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molecular formula C11H14O3 B8756374 Hydroxy(4-isopropylphenyl)acetic acid CAS No. 4607-63-0

Hydroxy(4-isopropylphenyl)acetic acid

Cat. No. B8756374
M. Wt: 194.23 g/mol
InChI Key: QGBGSPANMHQOAV-UHFFFAOYSA-N
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Patent
US07507841B2

Procedure details

To a mixture of lithium chloride (17.0 g, 418 mmol), potassium hydroxide (44.9 g, 800 mmol) and ice (150 g) was added a solution of bromoform (17.5 mL, 200 mmol) and 4-isopropyl benzaldehyde (30.3 mL, 200 mmol) in 1,4-dioxane (150 mL) at 0° C., and the mixture was stirred at 5-10° C. for 24 hours and then stirred at 35° C. for 24 hours. The aqueous layer was acidified with hydrochloric acid and was extracted with ethyl acetate. The extract was washed with water and then was dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain a residue, which was crystallized from hexane-ethyl acetate to obtain 28.5 g (yield 73%) of the title compound. Melting point: 156-157° C.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
44.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step Two
Quantity
30.3 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
[Cl-].[Li+].[OH-:3].[K+].C(Br)(Br)Br.[CH:9]([C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[O:17])=[CH:14][CH:13]=1)([CH3:11])[CH3:10].Cl.[O:21]1[CH2:26]COCC1>>[OH:17][CH:16]([C:15]1[CH:14]=[CH:13][C:12]([CH:9]([CH3:11])[CH3:10])=[CH:19][CH:18]=1)[C:26]([OH:21])=[O:3] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
44.9 g
Type
reactant
Smiles
[OH-].[K+]
Name
ice
Quantity
150 g
Type
reactant
Smiles
Step Two
Name
Quantity
17.5 mL
Type
reactant
Smiles
C(Br)(Br)Br
Name
Quantity
30.3 mL
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=O)C=C1
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 5-10° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 35° C. for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a residue, which
CUSTOM
Type
CUSTOM
Details
was crystallized from hexane-ethyl acetate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC(C(=O)O)C1=CC=C(C=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.5 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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